molecular formula C9H12O2S B8601152 2-(3-Hydroxy-propylsulfanyl)-phenol

2-(3-Hydroxy-propylsulfanyl)-phenol

Cat. No.: B8601152
M. Wt: 184.26 g/mol
InChI Key: UPNBHJBHWAQPGW-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-propylsulfanyl)-phenol is a useful research compound. Its molecular formula is C9H12O2S and its molecular weight is 184.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

2-(3-Hydroxy-propylsulfanyl)-phenol, also known as a derivative of phenolic compounds, has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, derivatives of similar sulfanyl compounds have shown IC50 values ranging from 1.9 to 7.52 µg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, indicating promising therapeutic potential .

Polymer Chemistry

This compound can be utilized to synthesize advanced polymeric materials. Its incorporation into polymer matrices enhances properties such as thermal stability and chemical resistance. This is particularly valuable in applications requiring durable materials that can withstand harsh environmental conditions.

Case Study: Polymer Development

A case study on the use of sulfanyl phenolic compounds in producing heat-resistant plastics demonstrates their applicability. The resulting polymers exhibit improved mechanical properties and resistance to thermal degradation, making them suitable for applications in food containers and experimental apparatuses .

Table 1: Anticancer Activity of Sulfanyl Compounds

Compound NameCell LineIC50 (µg/mL)
This compoundHCT-1161.9
MCF-77.52
Other derivativesVarious1.9 - 7.52

Table 2: Properties of Polymer Composites

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
ApplicationsFood Containers, Experimental Apparatuses

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 2-(3-Hydroxy-propylsulfanyl)-phenol with high purity and yield?

  • Methodological Answer : The compound can be synthesized via thiol-ene addition or nucleophilic substitution reactions. For example:

  • Thiol-ene reaction : Reacting 3-mercapto-1-propanol with a phenolic derivative under UV light or radical initiators.
  • Nucleophilic substitution : Using a halogenated phenol (e.g., 2-chlorophenol) with 3-mercapto-1-propanol in a basic medium (e.g., KOH/ethanol).
    Purity optimization requires post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water solvent system). Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. Which analytical techniques are most effective for purity assessment and structural confirmation?

  • Methodological Answer :

  • Gas Chromatography (GC) : Use a polar column (e.g., DB-WAX) with flame ionization detection. Retention time ~8.2 min (method: 150°C hold, 10°C/min to 250°C) .
  • HPLC : C18 column, mobile phase acetonitrile/water (60:40), UV detection at 275 nm. Retention time ~6.5 min .
  • NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 3.6–3.8 ppm (–CH2–S–), and δ 1.8–2.0 ppm (–CH2–OH). Confirm hydroxyl and thioether groups via FT-IR (broad peak ~3300 cm⁻¹ for –OH; 650 cm⁻¹ for C–S) .

Q. What safety protocols are critical during experimental handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Waste Disposal : Collect organic waste in sealed containers for incineration by licensed facilities. Avoid release into water systems due to potential aquatic toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data obtained from different analytical methods?

  • Methodological Answer :

  • Methodological Triangulation : Cross-validate results using complementary techniques (e.g., GC for volatility, HPLC for polar degradation products).
  • Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze samples with LC-MS to identify degradation pathways.
  • Statistical Analysis : Apply ANOVA or multivariate regression to isolate variables (e.g., pH, light exposure) causing discrepancies .

Q. What experimental strategies mitigate surface adsorption effects during analytical quantification?

  • Methodological Answer :

  • Surface Passivation : Silanize glassware with dimethyldichlorosilane to reduce hydroxyl group interactions.
  • Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption on surfaces (e.g., stainless steel, glass) under controlled humidity.
  • Additive Use : Include 0.1% BSA in sample buffers to compete for adsorption sites .

Q. How can computational modeling guide the design of reactivity studies under varying pH conditions?

  • Methodological Answer :

  • pKa Prediction : Use software like ChemAxon or Spartan to estimate phenolic –OH pKa (~10.2) and thioether stability.
  • MD Simulations : Model hydrolysis pathways at pH 2–12 to predict reactive intermediates (e.g., sulfenic acid formation at pH > 10).
  • Kinetic Analysis : Perform stopped-flow UV-Vis experiments to validate computational rate constants for nucleophilic substitution reactions .

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-(3-hydroxypropylsulfanyl)phenol

InChI

InChI=1S/C9H12O2S/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5,10-11H,3,6-7H2

InChI Key

UPNBHJBHWAQPGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)SCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Hydroxythiophenol (1.00 g, 8.70 mmol) was added to a mixture of DMF (10 mL) and Cs2CO3 (2.90 g, 8.90 mmol). To this was added 3-bromopropanol (0.80 mL, 9.16 mmol) and the mixture was stirred for 20 min. The mixture was added to into water and extracted with EtOAc. The combined extracts were washed with water, dried over magnesium sulfate and concentrated to a clear oil (2.36 g, 100%). MS [M−H]− 183.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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